molecular formula C8H14O2 B2467693 5-Tert-butyloxolan-2-one CAS No. 21175-44-0

5-Tert-butyloxolan-2-one

Cat. No.: B2467693
CAS No.: 21175-44-0
M. Wt: 142.198
InChI Key: JOOOWMKNPUTDKK-UHFFFAOYSA-N
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Description

5-Tert-butyloxolan-2-one (IUPAC: this compound) is a γ-butyrolactone derivative featuring a tert-butyl substituent at the 5-position of the oxolane (tetrahydrofuran) ring. The tert-butyl group introduces steric bulk and electron-donating effects, which may influence reactivity, solubility, and thermal stability compared to other substituents. This article compares this compound with three key analogs, leveraging available experimental data from diverse sources.

Properties

IUPAC Name

5-tert-butyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,3)6-4-5-7(9)10-6/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOOWMKNPUTDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular esterification of 5-tert-butyl-5-hydroxy-2-pentenoic acid. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Various substituted oxolanes depending on the reagents used.

Scientific Research Applications

5-Tert-butyloxolan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-butyloxolan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its reactivity is influenced by the presence of the tert-butyl group, which can stabilize or destabilize intermediates in chemical reactions.

Comparison with Similar Compounds

5-Naphthalen-2-yloxolan-2-one

Substituent : Aromatic 2-naphthyl group.
Key Properties :

  • Increased molecular weight (C₁₃H₁₂O₂ vs. C₈H₁₄O₂ for 5-butyloxolan-2-one) due to the bulky naphthyl group.
  • Applications: Listed in pharmaceutical screening libraries (e.g., CHEMBL1725431), suggesting utility in drug discovery .

Comparison with 5-Tert-butyloxolan-2-one :

  • The naphthyl group introduces aromaticity and planar steric hindrance, whereas the tert-butyl group provides non-planar steric bulk. This difference may impact binding interactions in biological systems or catalytic processes.

5-Butyloxolan-2-one

Substituent : Linear n-butyl chain.
Key Properties :

  • Lower steric hindrance compared to tert-butyl.
  • Applications: Used as a flavoring agent (e.g., in peach-derived products) and classified under FEMA/DFC regulations .

Comparison with this compound :

  • In contrast, the branched tert-butyl group may slow reaction kinetics in synthetic pathways.

Dioxolanone Derivatives (e.g., Compound 9)

Substituent : Allyl and propargyl groups (e.g., 2-tert-butyl-5-(2-propenyl)-1,3-dioxolan-4-one).
Key Properties :

  • Complex bicyclic structures synthesized via low-temperature LDA-mediated reactions and cobalt carbonyl catalysis .
  • NMR data (δ ~5.2 ppm for vinyl protons) confirms electronic environments distinct from simpler γ-butyrolactones.

Comparison with this compound :

  • The additional functional groups in dioxolanone derivatives expand their utility in cycloaddition and coordination chemistry. However, the tert-butyl variant’s simpler structure may offer advantages in straightforward synthetic routes.

Comparative Data Table

Compound Substituent Molecular Formula Key Properties/Applications Source
This compound tert-butyl C₈H₁₄O₂ High steric bulk, potential thermal stability Inferred
5-Naphthalen-2-yloxolan-2-one 2-naphthyl C₁₃H₁₂O₂ Pharmaceutical screening, aromatic conjugation
5-Butyloxolan-2-one n-butyl C₈H₁₄O₂ Flavoring agent, food additive
Compound 9 () Allyl/propargyl C₁₅H₂₀O₃ Bicyclic synthesis, cobalt complexation

Biological Activity

5-Tert-butyloxolan-2-one, a cyclic ester also known as a lactone, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure, which influences its reactivity and interaction with biological systems. The molecular formula is C8H14O2C_8H_{14}O_2, and it features a tert-butyl group that contributes to its lipophilicity, potentially enhancing its bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, suggesting its potential role in mitigating oxidative stress.

Assay TypeIC50 (µg/mL)
DPPH25
ABTS30

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death in susceptible microorganisms.
  • Radical Scavenging : The presence of functional groups in the structure enables the compound to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways of pathogens, although further research is needed to elucidate these interactions fully.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load after treatment with the compound, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Antioxidant Potential in Cell Lines

A study evaluated the antioxidant effects of this compound using human cell lines exposed to oxidative stress. The compound significantly reduced markers of oxidative damage compared to untreated controls, suggesting its protective effects on cellular health.

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